

## Application of Gallanilide in Specific Disease Models: A Review of Available Information

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Compound of Interest		
Compound Name:	Gallanilide	
Cat. No.:	B1209047	Get Quote

Initial searches for a specific compound named "Gallanilide" have yielded limited direct results in the context of dedicated disease model applications. The scientific literature does not prominently feature a compound with this exact name in extensive biological studies. However, the name suggests a chemical structure of N-phenyl-3,4,5-trihydroxybenzamide, an amide derivative of gallic acid. While research on this specific molecule is scarce, information on the parent compound, gallic acid, and the broader class of benzanilides offers insights into potential therapeutic applications and mechanisms of action.

## Gallic Acid: A Precursor with Neuroprotective and Anti-inflammatory Potential

Gallic acid, a naturally occurring phenolic acid found in various plants, has been investigated for its therapeutic properties in several disease models. Studies have demonstrated its anti-inflammatory and antioxidant effects.[1][2]

In a model of neonatal hypoxic-ischemic brain damage, gallic acid treatment was found to reduce neuroinflammation and neuronal loss, leading to improved motor and cognitive function in rats.[1] The protective effects were attributed to its ability to inhibit the production of reactive oxygen species (ROS) and inflammatory cytokines in microglia, the primary immune cells of the brain.[1] These findings suggest a potential neuroprotective role for gallic acid and its derivatives in conditions characterized by neuroinflammation.



# The Broader Class of Benzanilides and Anilides: A Platform for Drug Discovery

While specific data on "Gallanilide" is lacking, the broader chemical classes of benzanilides and anilides, to which it belongs, are actively being explored in drug discovery.

Potassium Channel Activators: One study focused on the synthesis and biological activity of novel substituted benzanilides as potassium channel activators.[3] These compounds demonstrated potent smooth muscle relaxant effects in isolated rat aortic rings, suggesting a mechanism of action involving the opening of big potassium (BK) channels.[3] This line of research is relevant for diseases where vasodilation is a therapeutic goal, such as hypertension.

Antiviral Agents: Derivatives of N-phenylbenzamide have been synthesized and evaluated for their antiviral activity.[4] One such derivative, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, showed activity against Enterovirus 71 (EV 71) at micromolar concentrations with low cytotoxicity, marking it as a potential lead compound for the development of anti-EV 71 drugs.[4]

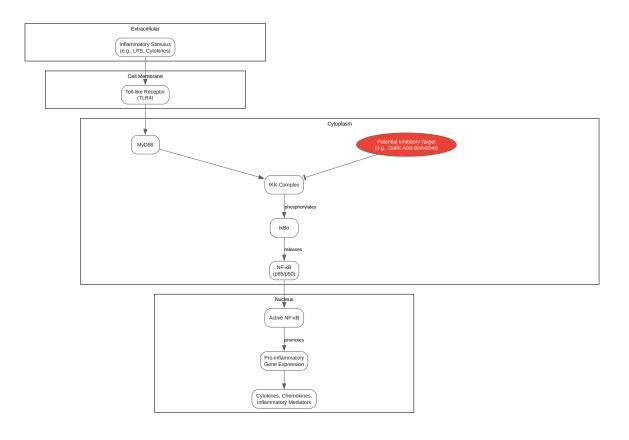
Bronchodilators and Antibacterial Agents: Theophylline derivatives incorporating an anilide structure have been designed and synthesized as potential dual-action bronchodilators and antibacterial agents.[5] Several of these compounds exhibited significant antibronchoconstrictive activity in guinea pig models and also showed in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[5]

### **Potential Signaling Pathways**

Given the anti-inflammatory properties of the related compound, gallic acid, a potential signaling pathway that could be modulated by "**Gallanilide**" is the NF-kB signaling pathway. This pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds.

Below is a conceptual diagram of a generalized inflammatory signaling pathway that could be a target for compounds like gallic acid and its derivatives.





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### References

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